(S)-(-)-2-Methyl-2-propanesulfinamide
Overview
Description
Typically, the description of a chemical compound includes its molecular formula, structural formula, and other identifiers like CAS number, PubChem CID, etc. It also includes the compound’s appearance (color, state of matter at room temperature, etc.).
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis
This involves analyzing the spatial arrangement of atoms in the compound and the chemical bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry methods are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, polarity, and reactivity.Scientific Research Applications
Chiral Sulfinamides in Asymmetric Synthesis : This compound, as a chiral ammonia equivalent, is vital in the synthesis of enantiopure compounds. It has been used extensively in asymmetric synthesis, reacting with aldehydes and ketones to yield high stereoselectivity and diastereoselectivity products. This makes it a crucial element in synthesizing amino alcohols, amines, and amino acids and esters (Dinér, Sadhukhan, & Blomkvist, 2014).
Synthesis of Trifluoroethylamine Compounds : The compound has been used in the asymmetric synthesis of 1-aryl-2,2,2-trifluoroethylamines, demonstrating its role in synthesizing structurally diverse chemical entities (Truong, Ménard, & Dion, 2007).
Derivative Synthesis for Drug Discovery : It serves as a precursor in creating 2-methyl-N-[(3-phenylamino)oxetan-3-yl]-2-propanesulfinamide derivatives, which are significant as emerging building blocks in drug discovery (Ugale & Gholap, 2017).
Sulfinamide-Based Organocatalysts : Its derivatives have been increasingly used as organocatalysts in enantioselective reactions, highlighting its emerging role in organocatalysis (Ye et al., 2014).
Use in Polyelectrolyte Hydrogel Applications : It has been utilized in the transformation of poly(acrylamide-co-2-acrylamido-2-methyl-1-propanesulfonic acid) hydrogels, indicating its application in the biomedical and engineering fields (Yu et al., 2020).
Safety And Hazards
This involves understanding the risks associated with handling and disposing of the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage.
Future Directions
This involves discussing potential future research directions. It could include potential applications, modifications to improve its properties, or new synthesis methods.
properties
IUPAC Name |
(S)-2-methylpropane-2-sulfinamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NOS/c1-4(2,3)7(5)6/h5H2,1-3H3/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CESUXLKAADQNTB-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@](=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(-)-2-Methyl-2-propanesulfinamide | |
CAS RN |
343338-28-3 | |
Record name | (S)-(-)-2-Methyl-2-propanesulfinamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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